5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including structures similar to 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, often involves complex processes. For instance, the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones represents a significant advancement, leveraging the byproduct HBr for in situ hydrolysis of tert-butyl esters, thus streamlining the synthesis process of pyrrole carboxylic acids (Herath & Cosford, 2010).
Molecular Structure Analysis
The molecular structure of related pyrrole derivatives showcases a variety of interactions and conformations. For example, the analysis of substituted pyrrolidine derivatives reveals distinct hydrogen bonding patterns and stereochemical configurations, which are critical for understanding the 3D arrangement and reactivity of such molecules (Vallat et al., 2009).
Chemical Reactions and Properties
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid and its analogs undergo various chemical reactions, offering pathways to synthesize a wide range of compounds. For example, singlet oxygen reactions with pyrrole carboxylic acid tert-butyl esters lead to 5-substituted pyrroles, pivotal for synthesizing complex organic molecules such as prodigiosin analogs (Wasserman et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and material science. Crystallographic studies on similar compounds offer insights into their solid-state characteristics and potential for formulating stable pharmaceutical compounds (Yuan et al., 2010).
Scientific Research Applications
- Summary of the Application: 5-bromo derivatives of indole phytoalexins were synthesized and screened for antiproliferative/cytotoxic activity against seven human cancer cell lines .
- Methods of Application: The compounds were synthesized using a straightforward synthetic approach . The antiproliferative potency of these compounds was evaluated using an MTT assay .
- Results: Some analogues showed activity that was better or comparable to that of cisplatin, a common chemotherapy drug . The toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-10(2,3)16-9(15)12-6(8(13)14)4-5-7(12)11/h4-5H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYPLGOVUSKXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553672 |
Source
|
Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
117657-41-7 |
Source
|
Record name | 5-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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